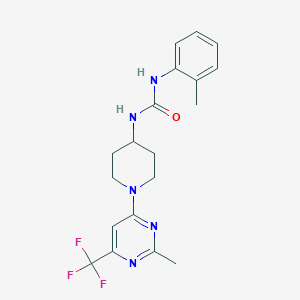
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and belongs to the class of drugs known as kinase inhibitors. Kinase inhibitors are a class of drugs that work by blocking enzymes called kinases, which play a crucial role in the growth and spread of cancer cells.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research in the field of chemical synthesis often explores the development of novel compounds through intricate chemical reactions. For instance, studies on the synthesis of complex pyrimidin-urea derivatives highlight the versatility of these compounds in organic chemistry. Such works focus on creating various urea derivatives with potential applications in material science and pharmaceuticals. One example includes the exploration of cyclocondensation reactions to synthesize diverse pyrimidinone and pyrimidine derivatives, demonstrating the adaptability of these chemical frameworks in creating a wide range of molecules (Sokolov et al., 2013; Yamanaka et al., 1979).
Molecular Interaction and Stability
Molecular interaction studies provide insights into how these compounds interact at the molecular level, including hydrogen bonding and dimerization processes. Research on ureidopyrimidinones, for instance, delves into their ability to form dimers through hydrogen bonds, showcasing their potential in creating supramolecular structures (Beijer et al., 1998). This aspect is crucial for applications in nanotechnology and molecular engineering, where the formation of stable, predictable structures is essential.
Applications in Material Science
The chemical properties of pyrimidin-urea derivatives make them candidates for material science applications, including the development of new materials with specific chemical and physical properties. The synthesis of Si-containing cyclic ureas, for example, points to the possibility of integrating these compounds into silicon-based materials, opening avenues for advancements in electronics and coatings (Pestunovich et al., 2007).
Environmental and Biological Applications
While the focus is on excluding drug-related information, it's noteworthy that the structural motifs found in these compounds are often explored for their biological activities and environmental impact. Research might include the degradation of related compounds in soil, indicating their environmental fate and potential ecological effects (Morrica et al., 2001).
For detailed insights into the specific applications and research findings on closely related compounds, refer to the following sources:
- Cyclocondensation reactions and synthesis of pyrimidin-urea derivatives: Sokolov et al., 2013; Yamanaka et al., 1979.
- Dimerization and molecular interactions: Beijer et al., 1998.
- Si-containing cyclic ureas for material science applications: Pestunovich et al., 2007.
- Environmental degradation studies: Morrica et al., 2001.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-12-5-3-4-6-15(12)26-18(28)25-14-7-9-27(10-8-14)17-11-16(19(20,21)22)23-13(2)24-17/h3-6,11,14H,7-10H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXMILJZQDSEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)
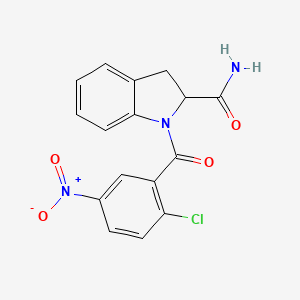
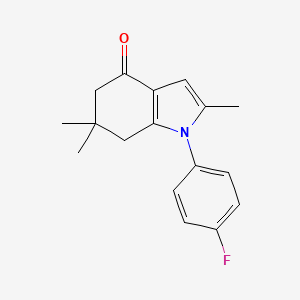
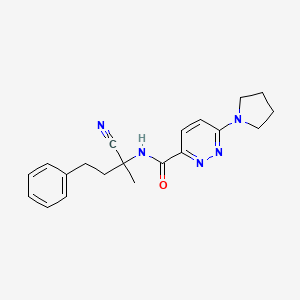
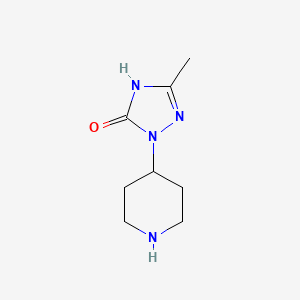

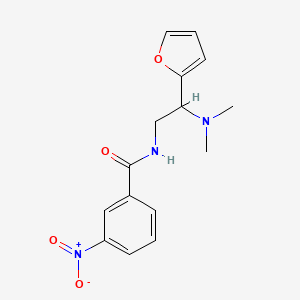
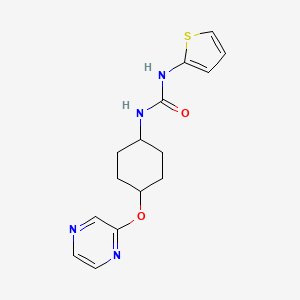

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)
![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)

